molecular formula C9H10ClNO2 B6605107 7-(aminomethyl)-1-benzofuran-4-ol hydrochloride CAS No. 2172592-27-5

7-(aminomethyl)-1-benzofuran-4-ol hydrochloride

Cat. No.: B6605107
CAS No.: 2172592-27-5
M. Wt: 199.63 g/mol
InChI Key: HZWPMCGCHFVQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(aminomethyl)-1-benzofuran-4-ol hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of an aminomethyl group attached to the benzofuran ring, along with a hydroxyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(aminomethyl)-1-benzofuran-4-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(aminomethyl)-1-benzofuran-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(aminomethyl)-1-benzofuran-4-ol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-(aminomethyl)-1-benzofuran-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzofuran core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-(aminomethyl)-1-benzofuran-4-ol
  • 7-(aminomethyl)-1-benzofuran-4-ol sulfate
  • 7-(aminomethyl)-1-benzofuran-4-ol phosphate

Uniqueness

7-(aminomethyl)-1-benzofuran-4-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

7-(aminomethyl)-1-benzofuran-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c10-5-6-1-2-8(11)7-3-4-12-9(6)7;/h1-4,11H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWPMCGCHFVQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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